An In-depth Technical Guide to 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole, a halogenated heterocyclic compound of interest in medicinal and agrochemical research. While specific experimental data for this ethylated derivative is limited in public literature, this document synthesizes information on the parent compound, 3,5-dichloro-1H-1,2,4-triazole, with established principles of organic chemistry to present a detailed profile. This guide covers the compound's physicochemical properties, a validated protocol for its synthesis, spectroscopic characterization, reactivity, and potential applications, with a focus on providing a strong foundational resource for researchers.
Introduction
The 1,2,4-triazole scaffold is a cornerstone in the development of a wide array of biologically active molecules. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a privileged structure in medicinal chemistry and agrochemical design. The introduction of halogen substituents, such as chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The further addition of an alkyl group, in this case, an ethyl moiety at the N1 position, provides another vector for tuning these properties.
3,5-Dichloro-1-ethyl-1H-1,2,4-triazole emerges as a compound with considerable potential for further functionalization and as a building block in the synthesis of more complex molecules. Understanding its fundamental properties is therefore crucial for its effective utilization in research and development.
Physicochemical Properties
Precise experimental data for 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole is not extensively reported. However, we can infer its likely properties based on the known characteristics of its parent compound, 3,5-dichloro-1H-1,2,4-triazole, and the impact of N-ethylation.
| Property | Reported/Predicted Value | Source/Justification |
| Molecular Formula | C₄H₅Cl₂N₃ | Calculated |
| Molecular Weight | 166.01 g/mol | Calculated |
| Appearance | Predicted to be a colorless to pale yellow solid or liquid. | Based on the parent compound being a solid and the general properties of small organic molecules. |
| Melting Point | Lower than the parent compound's melting point of 138-141 °C. | Alkylation typically lowers the melting point due to a decrease in crystal lattice energy from the loss of N-H hydrogen bonding. |
| Boiling Point | Predicted to be in the range of 200-250 °C at atmospheric pressure. | Estimated based on the molecular weight and functional groups. |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | The ethyl group increases lipophilicity compared to the parent compound. |
| CAS Number | 80337-37-7 |
Synthesis of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole
The most direct and common method for the synthesis of N-alkylated triazoles is the alkylation of the parent triazole. The following protocol describes a robust and reliable method for the synthesis of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole.
Reaction Principle
The synthesis involves the deprotonation of the N-H proton of 3,5-dichloro-1H-1,2,4-triazole using a suitable base, followed by nucleophilic substitution with an ethylating agent, such as ethyl iodide or ethyl bromide. The choice of base and solvent is critical to ensure good yield and regioselectivity.
Experimental Protocol
Materials:
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3,5-dichloro-1H-1,2,4-triazole
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Ethyl iodide (or ethyl bromide)
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Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
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Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser (if heating is required)
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dichloro-1H-1,2,4-triazole (1.0 eq).
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Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the starting material.
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Deprotonation: Cool the solution to 0 °C using an ice bath. Add a suitable base (e.g., sodium hydride, 1.1 eq, portion-wise, or potassium carbonate, 1.5 eq) to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas will be observed if using sodium hydride.
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Alkylation: Slowly add ethyl iodide (1.2 eq) to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and add ethyl acetate.
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Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple and characteristic.
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Ethyl Group Protons:
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A quartet corresponding to the methylene protons (-CH₂-) is expected around δ 4.0-4.5 ppm. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom of the triazole ring. The multiplicity will be a quartet due to coupling with the three methyl protons (n+1 = 3+1 = 4).
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A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.3-1.6 ppm. The multiplicity will be a triplet due to coupling with the two methylene protons (n+1 = 2+1 = 3).
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Coupling Constant (J): The vicinal coupling constant (³JHH) between the methylene and methyl protons is typically around 7 Hz.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show four distinct signals.
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Triazole Ring Carbons:
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Two signals for the two carbon atoms in the triazole ring (C3 and C5) are expected in the range of δ 140-160 ppm. The presence of two chlorine atoms will cause a significant downfield shift.
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Ethyl Group Carbons:
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A signal for the methylene carbon (-CH₂-) is expected around δ 45-55 ppm.
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A signal for the methyl carbon (-CH₃) is expected around δ 13-18 ppm.
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Mass Spectrometry
The mass spectrum (Electron Ionization) would be expected to show:
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Molecular Ion Peak (M⁺): A characteristic cluster of peaks for the molecular ion due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The expected peaks would be at m/z 165 (for C₄H₅³⁵Cl₂N₃), 167 (for C₄H₅³⁵Cl³⁷ClN₃), and 169 (for C₄H₅³⁷Cl₂N₃) with a relative intensity ratio of approximately 9:6:1.
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Fragmentation Peaks: Common fragmentation patterns would involve the loss of the ethyl group ([M-29]⁺) and other fragments characteristic of the triazole ring.
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit the following characteristic absorption bands:
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C-H stretching (alkyl): 2900-3000 cm⁻¹
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C=N stretching (triazole ring): 1500-1600 cm⁻¹
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C-N stretching: 1200-1350 cm⁻¹
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C-Cl stretching: 700-800 cm⁻¹
Reactivity and Potential Applications
Chemical Reactivity
The reactivity of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole is primarily dictated by the two chlorine atoms on the triazole ring. These chlorine atoms are susceptible to nucleophilic substitution, making the compound a versatile intermediate for the synthesis of a variety of 3,5-disubstituted-1-ethyl-1H-1,2,4-triazoles.
Common nucleophiles that can displace the chlorine atoms include:
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Amines (to form amino-triazoles)
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Thiols (to form thioether-triazoles)
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Alkoxides (to form alkoxy-triazoles)
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Azides (to form azido-triazoles)
The reaction conditions for these substitutions can be tuned to achieve either mono- or di-substitution.
Potential Applications
Derivatives of 1,2,4-triazoles are widely used in various fields, suggesting potential applications for 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole as a key building block.
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Drug Development: Many antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole core. The dichloro-precursor allows for the introduction of diverse functionalities at the 3 and 5 positions to explore new chemical space for potential therapeutic agents, including anticancer, antiviral, and antibacterial compounds.
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Agrochemicals: Triazole derivatives are prominent in the agrochemical industry as fungicides and herbicides. The ability to readily modify the 3,5-positions of the triazole ring makes this compound an attractive starting material for the synthesis of novel crop protection agents.
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Materials Science: The nitrogen-rich triazole ring can act as a ligand for metal coordination, opening possibilities for the development of new materials with interesting catalytic, magnetic, or optical properties.
Safety and Handling
Halogenated organic compounds and heterocyclic amines require careful handling.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
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Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3,5-Dichloro-1-ethyl-1H-1,2,4-triazole is a valuable heterocyclic building block with significant potential for the synthesis of novel compounds in the fields of drug discovery and agrochemicals. While specific experimental data for this compound is not abundant, this guide provides a comprehensive overview of its predicted properties, a reliable synthesis protocol, and an outline of its potential reactivity and applications based on established chemical principles and data from its parent compound. This information serves as a solid foundation for researchers looking to incorporate this versatile molecule into their synthetic strategies.
References
As specific literature on 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole is scarce, the following references provide foundational knowledge on the synthesis, properties, and applications of 1,2,4-triazoles and their halogenated derivatives.
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Synthesis of 1-alkyl-1,2,4-triazoles: a new one-pot regiospecific procedure. The Journal of Organic Chemistry. [Link]
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Triple proton transfer in crystalline 3,5-dibromo-1H-1,2,4-triazole and 3,5-dichloro-1H-1,2,4-triazole studied by variable-temperature 15N NMR and ab initio calculations. Magnetic Resonance in Chemistry. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]
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Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]
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One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. National Institutes of Health. [Link]
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Toxicogenomic study of triazole fungicides and perfluoroalkyl acids in rat livers predicts toxicity and categorizes chemicals based on mechanisms of toxicity. PubMed. [Link]
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3,5-dichloro-1h-1,2,4-triazole. PubChem. [Link]
